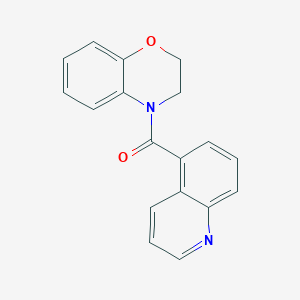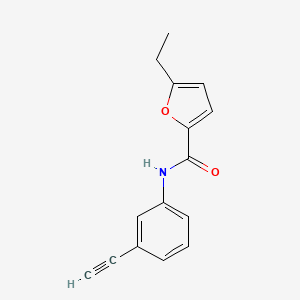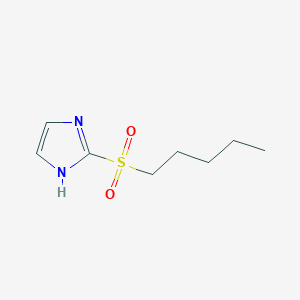![molecular formula C12H12BrNO3 B7558684 N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7558684.png)
N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide, also known as BFC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BFC is a furan-based compound that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide has been found to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide has been found to have several biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide has been found to have antioxidant activity, which may make it useful in the treatment of oxidative stress-related diseases. N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide in lab experiments is its relatively low toxicity. N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide has been found to have low toxicity in animal studies, making it a potentially safe compound for use in humans. However, one limitation of using N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide. One area of research could focus on the development of more effective synthesis methods for N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide, which could improve its availability for research and potential therapeutic use. Another area of research could focus on the development of N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide derivatives that have improved solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential therapeutic applications of N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide in other areas, such as cardiovascular disease and diabetes.
Synthesis Methods
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide can be achieved through several methods, including the reaction of 5-bromofurfural with N,N-dimethylformamide dimethyl acetal, followed by treatment with acetic anhydride and sodium acetate. Another method involves the reaction of 5-bromofurfural with N,N-dimethylformamide dimethyl acetal, followed by treatment with acetic anhydride and acetic acid.
Scientific Research Applications
N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide has been found to have potential therapeutic applications in several areas of research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide has anti-tumor activity and can induce apoptosis in cancer cells. N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-8-10(5-6-16-8)12(15)14(2)7-9-3-4-11(13)17-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYWDONGAQWVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)CC2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7558673.png)


![2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B7558695.png)

![1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol](/img/structure/B7558698.png)